Bombykal

説明

特性

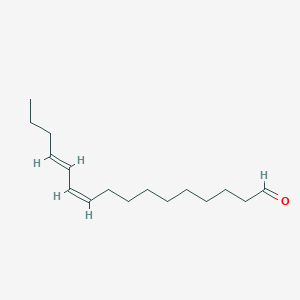

IUPAC Name |

(10E,12Z)-hexadeca-10,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305385 | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-98-6 | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10E,12Z)-10,12-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

discovery and history of Bombykal as a pheromone

An In-depth Technical Guide to the Discovery and History of Bombykal

Introduction

The study of chemical communication in insects was revolutionized by the identification of the first pheromone, bombykol (B110295), from the female silkworm moth, Bombyx mori.[1][2] This pioneering work by Adolf Butenandt in 1959 opened the door to understanding how these chemical signals mediate complex behaviors, particularly in mating.[1][2] While bombykol, (E,Z)-10,12-hexadecadien-1-ol, was initially thought to be the sole sex pheromone, subsequent research revealed a more complex system involving a secondary component: this compound.[3][4]

This compound, the aldehyde analogue (E,Z)-10,12-hexadecadienal, is a minor component of the female B. mori's pheromone blend.[3] Unlike bombykol, which elicits the full repertoire of male sexual behavior, this compound does not attract male moths.[4] Instead, it functions as a behavioral antagonist, suppressing the male's response to bombykol.[3][5][6][7] This technical guide provides a comprehensive overview of the discovery, biosynthesis, sensory reception, and experimental history of this compound, tailored for researchers in chemical ecology and drug development.

Discovery and Characterization

Following Butenandt's landmark identification of bombykol, further analysis of the female silkworm's pheromone gland revealed the presence of a second, related compound.[2][3] This compound was identified as this compound, the corresponding aldehyde of bombykol.[3] It is present in the pheromone gland at a significantly lower concentration than bombykol.

| Parameter | Value | Species | Reference |

| Pheromone Blend Ratio | ~11:1 (Bombykol:this compound) | Bombyx mori | [3][7][8] |

| Chemical Formula | C₁₆H₂₈O | N/A | [9] |

| IUPAC Name | (10E,12Z)-Hexadeca-10,12-dienal | N/A | [8][9] |

While this compound is a minor component with an inhibitory role in B. mori, it is a major sex pheromone component for other moth species, including the hawkmoth Manduca sexta and the bombycid moth Trilocha varians.[5][6][9] This highlights the evolutionary plasticity of pheromone communication systems.

Biosynthesis of this compound

The biosynthetic pathway for bombykol from palmitoyl-CoA is well-established.[1][2] this compound is synthesized in the terminal step of this pathway through the oxidation of bombykol. This conversion is catalyzed by alcohol oxidases (AOs).

Comparative transcriptome analysis between B. mori (which produces this compound) and its wild ancestor B. mandarina (which does not) has implicated several specific genes in this final step. Four alcohol oxidases (BmorAO1, 2, 3, and 4) are considered putative causal genes for the conversion of bombykol to this compound.[8]

Sensory Reception and Signaling Pathway

Male silkworm moths detect pheromones using specialized olfactory receptor neurons (ORNs) housed within long sensilla trichodea on their antennae.[4][10][11] Specific ORNs are tuned to detect either bombykol or this compound.[4][11][12] The receptor for this compound has been identified as BmOR3, a G protein-coupled receptor.[7]

Upon binding this compound, BmOR3, in conjunction with the obligatory olfactory receptor co-receptor (Orco), initiates an intracellular signaling cascade. While the precise downstream pathway for BmOR3 in B. mori is an area of ongoing research, studies in the hawkmoth Manduca sexta on its this compound receptor (MsexOr1) suggest the involvement of Phospholipase C (PLC) and Protein Kinase C (PKC), leading to an increase in intracellular calcium concentration.[9] This influx of ions depolarizes the neuron, generating an electrical signal that is sent to the brain.

Experimental Protocols

The characterization of this compound has relied on a combination of chemical analysis, electrophysiology, and behavioral assays.

Isolation and Identification

-

Objective: To isolate and identify volatile compounds from the female pheromone gland.

-

Methodology:

-

Gland Excision: Pheromone glands are excised from virgin female moths.

-

Solvent Extraction: Glands are submerged in a non-polar solvent (e.g., hexane) to extract lipids and semiochemicals.

-

Purification: The crude extract is purified using techniques like fractionation.

-

Analysis: The purified fractions are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents based on their retention times and mass spectra.[13]

-

Electrophysiology

-

Objective: To measure the response of the male moth's antenna to specific pheromone components.

-

Electroantennogram (EAG):

-

Preparation: An antenna is excised from a male moth and mounted between two electrodes.[4]

-

Stimulation: A puff of air containing a known concentration of the test compound (e.g., this compound) is delivered over the antenna.[4][14]

-

Recording: The electrodes record the summed potential changes from all responding ORNs on the antenna.[15] The amplitude of the EAG response indicates the sensitivity of the antenna to the compound.[7][15]

-

-

Single Sensillum Recording (SSR):

-

Preparation: A fine tungsten electrode is inserted at the base of a single sensillum on the male antenna.

-

Stimulation: The antenna is stimulated with the pheromone component.

-

Recording: The electrode records the action potentials (spikes) from the individual ORNs within that sensillum, allowing for the characterization of specific neuron types (e.g., the this compound-sensitive neuron).[7]

-

| Experiment Type | Compound | Concentration | Species | Observed Effect | Reference |

| EAG | This compound | 10 µg | B. mori | Significant EAG response in male antennae. | [7] |

| SSR | This compound | 10 µg | B. mori | Strong neuronal firing in specific sensilla. | [7] |

| Heterologous Expression | This compound | 30-100 µmol l⁻¹ | B. mori (receptor) | Inward currents in oocytes expressing BmOR3. | [9] |

| Heterologous Expression | This compound | 10-300 µmol l⁻¹ | M. sexta (receptor) | Dose-dependent inward currents in oocytes. | [9] |

Behavioral Assays

-

Objective: To determine the behavioral effect of this compound on male moths.

-

Methodology:

-

Arena Setup: Male moths are placed in a wind tunnel or olfactometer.

-

Stimulus Delivery: A controlled plume of air containing bombykol alone, this compound alone, or a mixture of both is introduced upstream.

-

Observation: The male's behavior is recorded and scored. Key behaviors for B. mori include the "flutter dance" or rapid wing fluttering, and upwind flight towards the source.[2][5][6]

-

Analysis: The percentage of males exhibiting the behavior in response to each stimulus is calculated. These assays have consistently shown that this compound inhibits the wing fluttering response normally induced by bombykol.[5][6][7]

-

References

- 1. Bombykol - Wikipedia [en.wikipedia.org]

- 2. In pursuit of Bombykol | Feature | RSC Education [edu.rsc.org]

- 3. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Female sex pheromone and male behavioral responses of the bombycid moth Trilocha varians: comparison with those of the domesticated silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of olfactory-based sex behaviors in the silkworm by genes in the sex-determination cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of the this compound receptor in the hawkmoth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scent of a Moth | Natural History Magazine [naturalhistorymag.com]

- 11. Mate-Seeking Fruit Flies Fooled by Silkworm Scent | UC Davis [ucdavis.edu]

- 12. pnas.org [pnas.org]

- 13. Specificity Determinants of the Silkworm Moth Sex Pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bombykal: Structure, Properties, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombykal, the aldehyde counterpart to the well-characterized silkworm moth pheromone bombykol (B110295), plays a crucial role in the chemical communication and reproductive behavior of Bombyx mori. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological signaling pathway of this compound. Detailed experimental protocols for its synthesis and purification are provided, alongside a thorough analysis of its spectroscopic characteristics. Furthermore, this document elucidates the molecular mechanisms of this compound perception, from its interaction with pheromone-binding proteins to the activation of specific olfactory receptors and the subsequent intracellular signaling cascade. This guide is intended to serve as a valuable resource for researchers in the fields of chemical ecology, neurobiology, and pest management, as well as for professionals involved in the development of novel semiochemical-based applications.

Chemical Structure and Properties

This compound, systematically named (10E, 12Z)-hexadeca-10,12-dienal, is a C16 unsaturated aldehyde. Its structure is characterized by a conjugated diene system with a trans configuration at the 10th carbon and a cis configuration at the 12th carbon, terminating in an aldehyde functional group. This specific stereochemistry is crucial for its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values based on its structure are also included for a comprehensive overview.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O | [1][2] |

| Molecular Weight | 236.39 g/mol | [1][2] |

| IUPAC Name | (10E,12Z)-hexadeca-10,12-dienal | [2] |

| CAS Number | 63024-98-6 | [3] |

| Boiling Point | Not available (predicted ~298 °C at 760 mmHg for a related isomer) | [4] |

| Melting Point | Not available | [5] |

| Solubility | Practically insoluble in water; soluble in organic solvents. | [5] |

| logP (predicted) | 5.7 - 6.35 | [5][6] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted NMR data suggests characteristic signals for the aldehydic proton, the olefinic protons of the conjugated diene system, and the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the aldehyde group (around 1730 cm⁻¹), C=C stretching of the conjugated diene (around 1600-1650 cm⁻¹), and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of the aliphatic chain and the conjugated system. The NIST WebBook provides mass spectral data for related isomers, which can serve as a reference.[2][7][8]

Biosynthesis of this compound

This compound is biosynthesized in the pheromone gland of the female silkworm moth from its precursor, bombykol ((10E, 12Z)-hexadeca-10,12-dien-1-ol). This conversion is an oxidation reaction catalyzed by specific enzymes. The general biosynthetic pathway starts from acetyl-CoA and proceeds through fatty acid synthesis to produce palmitoyl-CoA. A series of desaturation and reduction steps, followed by the final oxidation, leads to the formation of this compound.

The key enzymatic step in the formation of this compound from bombykol is the oxidation of the primary alcohol to an aldehyde. This is carried out by alcohol oxidases present in the pheromone gland.

Biosynthetic pathway of this compound from acetyl-CoA.

Experimental Protocols

Synthesis of this compound via Dess-Martin Oxidation of Bombykol

This protocol describes the mild and selective oxidation of bombykol to this compound using Dess-Martin periodinane (DMP).[9][10]

Materials:

-

Bombykol ((10E, 12Z)-hexadeca-10,12-dien-1-ol)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve bombykol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature with stirring. The reaction is typically complete within 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Upon completion, dilute the reaction mixture with diethyl ether.

-

Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

References

- 1. researchgate.net [researchgate.net]

- 2. Z,Z-10,12-Hexadecadienal [webbook.nist.gov]

- 3. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. (10Z,12E)-10,12-Hexadecadien-1-ol | CAS#:1002-94-4 | Chemsrc [chemsrc.com]

- 5. NP-MRD: Showing NP-Card for (10e,12z)-hexadeca-10,12-dienal (NP0296265) [np-mrd.org]

- 6. 10Z,12E-Hexadecadienal | C16H28O | CID 6444828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. E,E-10,12-Hexadecadienal [webbook.nist.gov]

- 8. 10,12-Hexadecadien-1-ol [webbook.nist.gov]

- 9. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biosynthesis of Bombykal in Bombyx mori

This technical guide provides a detailed overview of the biosynthetic pathway of bombykal, a minor but significant component of the female sex pheromone blend of the silkworm, Bombyx mori. The primary audience for this document includes researchers, scientists, and professionals in drug development and insect biochemistry.

Introduction to Bombyx mori Pheromone Biosynthesis

The female silkworm moth, Bombyx mori, releases a specific blend of sex pheromones to attract males for mating. This blend primarily consists of (E,Z)-10,12-hexadecadien-1-ol, known as bombykol (B110295), which was the first pheromone to be chemically characterized.[1] A second component, the corresponding aldehyde (E,Z)-10,12-hexadecadienal, or this compound, is also present in the pheromone gland at an approximate ratio of 11:1 (bombykol:this compound).[2] While bombykol is the principal attractant, this compound also elicits a strong electrophysiological response in male antennae and plays a role in mating behavior.[3][4]

The biosynthesis of these C16 pheromones occurs de novo in specialized pheromone gland (PG) cells located in the female's abdominal tip. The entire process is initiated from acetyl-CoA and involves a series of fatty acid synthesis and modification steps, regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][5][6] This guide details the complete pathway, with a specific focus on the terminal steps leading to the formation of this compound.

The Core Biosynthetic Pathway: From Acetyl-CoA to Bombykol

The synthesis of this compound is intrinsically linked to the biosynthesis of its direct precursor, bombykol. The pathway begins with common fatty acid synthesis and proceeds through unique desaturation and reduction steps.[1][6]

-

Fatty Acid Synthesis (FAS): The process starts with the de novo synthesis of the C16 saturated fatty acid, palmitate, from acetyl-CoA via the canonical FAS pathway.[5][6] Key components like the Acyl Carrier Protein (ACP), encoded by the BmACP gene, are essential for this initial stage.[5] The resulting palmitoyl-CoA serves as the primary substrate for the subsequent modification enzymes.

-

Bifunctional Desaturation: The next crucial phase involves two consecutive desaturation steps, both catalyzed by a single, bifunctional acyl-CoA desaturase encoded by the gene Bmpgdesat1.[7][8] This enzyme, specifically expressed in the pheromone gland, first introduces a cis double bond at the Δ11 position of the palmitoyl-CoA to produce (Z11)-16:acyl-CoA.[7] Subsequently, the same enzyme catalyzes a unique Δ10,12-desaturation, converting the mono-unsaturated intermediate into the conjugated diene, (E,Z)-10,12-hexadecadienoyl-CoA, the direct acyl precursor of bombykol.[7][8]

-

Fatty-Acyl Reduction: The final step in bombykol synthesis is the reduction of the (E,Z)-10,12-hexadecadienoyl-CoA to its corresponding alcohol. This reaction is catalyzed by a pheromone gland-specific fatty-acyl reductase (pgFAR).[9][10] This enzyme shows strong substrate specificity for the C16 diene precursor.[9] The resulting product is bombykol, the major component of the pheromone blend.

The Terminal Step: Oxidation of Bombykol to this compound

The formation of this compound occurs via the oxidation of bombykol. This terminal step is critical for producing the final pheromone blend ratio.

Recent transcriptomic studies comparing B. mori with its wild ancestor B. mandarina (which only produces bombykol) have identified several candidate genes responsible for this conversion.[2] The leading candidates are a family of alcohol oxidases (AOs). Four specific genes, BmorAO1, BmorAO2, BmorAO3, and BmorAO4, have been identified as potentially involved due to their expression profiles in the pheromone gland.[2]

Furthermore, the pathway is likely subject to metabolic regulation. This compound may be converted back to bombykol by an aldehyde reductase (BmorAR1) or further metabolized to the corresponding carboxylic acid by an aldehyde oxidase (BmorAOX5), allowing the cell to maintain the precise 11:1 pheromone ratio.[2]

The following diagram illustrates the complete biosynthetic pathway from palmitoyl-CoA to this compound and its subsequent metabolism.

Caption: The biosynthetic pathway of this compound from palmitoyl-CoA in Bombyx mori.

Quantitative Data Summary

Quantitative analysis of pheromone components and enzyme products is crucial for understanding the pathway's regulation. The available data is summarized below.

| Parameter | Value | Source Organism/System | Significance | Reference |

| Pheromone Blend Ratio | ||||

| Bombykol : this compound | 11 : 1 | B. mori Pheromone Gland | Defines the species-specific pheromone signal. | [2] |

| Desaturase Product Ratio | ||||

| E10,Z12–16:Me : E10,E12–16:Me | 5 : 1 | Sf9 cells expressing B. mori Desat1 | Indicates the stereoselectivity of the bifunctional desaturase. | [7] |

| Fatty Acyl Reductase Products | ||||

| C16 Alcohols from Palmitoyl-CoA | Hexadecan-1-ol: 81.2%(Z)-11-hexadecen-1-ol: 12.3%Bombykol: 6.5% | B. mori Pheromone Gland Homogenate | Shows the composition of alcohols produced when the initial precursor is supplied. | [11] |

Regulatory Control via PBAN Signaling

The biosynthesis of pheromones is not continuous but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[5][12] PBAN is a 33-amino acid peptide that originates in the subesophageal ganglion.[5] Upon release, it binds to its G protein-coupled receptor (PBANR) on the surface of pheromone gland cells.[12] This binding initiates a signal transduction cascade that stimulates the lipolysis of triacylglycerols (TAGs) stored in cytoplasmic lipid droplets.[5][6] This lipolysis releases the fatty acid precursors required for bombykol and this compound synthesis. PBAN signaling is also implicated in regulating the activity of the fatty-acyl reductase (pgFAR).[9][11]

This diagram outlines the signaling cascade initiated by PBAN to stimulate pheromone production.

Caption: PBAN signaling cascade activating the release of pheromone precursors.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on several key molecular and biochemical techniques.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to determine the expression patterns of candidate genes in different tissues and at various developmental stages.

-

RNA Extraction: Total RNA is isolated from specific tissues (e.g., pheromone gland, fat body, muscle) of B. mori at different time points (e.g., days before and after eclosion) using a suitable reagent like TRIzol.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[2]

-

PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers designed for the target gene (e.g., BmorAO1) and a control gene (e.g., actin).

-

Analysis: PCR products are resolved on an agarose (B213101) gel. The presence and intensity of a band at the expected size indicate gene expression.

To confirm the function of enzymes like desaturases and reductases, their genes are expressed in systems that do not naturally produce these compounds, such as Sf9 insect cells or yeast.

-

Cloning: The full-length open reading frame of the candidate gene (e.g., Bmpgdesat1) is cloned into a suitable expression vector (e.g., a baculovirus transfer vector like pFastBac1).[7]

-

Expression:

-

Baculovirus System: The recombinant vector is used to generate a recombinant baculovirus, which then infects Sf9 insect cells. The cells are cultured for 48-72 hours to allow for protein expression.[7]

-

Yeast System: The gene is cloned into a yeast expression vector (e.g., pYES2) and transformed into Saccharomyces cerevisiae. Expression is induced by growing the yeast in a galactose-containing medium.[9]

-

-

Substrate Feeding: The cultured cells are supplied with a potential substrate (e.g., palmitic acid for Desat1, or (E,Z)-10,12-hexadecadienoic acid for pgFAR).[7][9]

-

Product Analysis: After incubation, lipids are extracted from the cells, derivatized (e.g., to fatty acid methyl esters - FAMEs), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.[7]

RNA interference (RNAi) is a powerful tool used to knock down the expression of a specific gene in vivo to observe the resulting phenotype, thereby confirming the gene's function.

-

dsRNA Synthesis: A 300-500 bp region of the target gene is amplified by PCR using primers with T7 promoter sequences at their 5' ends. The resulting PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).[12]

-

Injection: A specific dose (e.g., 5 µg) of the purified dsRNA is injected into B. mori at the pupal stage. A control group is injected with dsRNA for a non-related gene (e.g., EGFP).[12][13]

-

Phenotypic Analysis: After the adults emerge, the effect of the gene knockdown is assessed. This can involve:

-

Pheromone Titer Measurement: Pheromone glands are excised, and the bombykol/bombykal content is extracted and quantified using GC-MS. A significant reduction compared to the control indicates the gene's involvement.[12]

-

Morphological Analysis: For genes involved in precursor storage like BmFATP, the accumulation of lipid droplets in PG cells is observed via microscopy after staining with a lipid marker like Nile red.[14]

-

This diagram shows a typical workflow for identifying and functionally validating genes in a biosynthetic pathway.

Caption: A standard experimental workflow for gene discovery and validation.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Bombyx mori is a highly specialized extension of the bombykol synthesis pathway. It begins with palmitate and proceeds through the well-characterized actions of a bifunctional desaturase (Bmpgdesat1) and a specific reductase (pgFAR) to produce bombykol. The terminal and defining step is the oxidation of bombykol to this compound, a reaction likely catalyzed by one or more alcohol oxidases (BmorAOs).

While significant progress has been made in identifying the key genes and regulatory mechanisms, future research should focus on the definitive functional characterization of the candidate BmorAO genes to pinpoint the specific enzyme responsible for this compound production. Further investigation into the kinetics and regulatory control of BmorAR1 and BmorAOX5 will provide a more complete understanding of how the precise 11:1 pheromone ratio is maintained. This knowledge not only deepens our understanding of insect chemical communication but also provides potential targets for developing novel and species-specific pest management strategies.

References

- 1. Bombykol - Wikipedia [en.wikipedia.org]

- 2. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. pnas.org [pnas.org]

- 5. Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular signal transduction of PBAN action in the silkworm, Bombyx mori: involvement of acyl CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted disruption of genes in the Bombyx mori sex pheromone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional characterization of the Bombyx mori fatty acid transport protein (BmFATP) within the silkmoth pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Significance of Bombykal in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombykal, (10E, 12Z)-10,12-hexadecadienal, is a pivotal semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. While structurally similar to its corresponding alcohol, bombykol (B110295), this compound often plays a distinct and crucial role in modulating mating behaviors. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data on its presence in various insect species. Furthermore, it details the experimental protocols for the extraction, identification, and quantification of this compound, and elucidates the current understanding of its biosynthetic and signal transduction pathways. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Natural Occurrence of this compound

This compound has been identified as a key component of the female sex pheromone blend in several moth species. Its function can vary from being a primary attractant to a behavioral modulator. The following table summarizes the quantitative data available on the natural occurrence of this compound in selected insect species.

| Insect Species | Family | This compound Presence | Ratio (this compound:Other Components) | Reference(s) |

| Bombyx mori (Domestic silkmoth) | Bombycidae | Pheromone Gland | 1:11 (this compound:Bombykol) | [1] |

| Bombyx mandarina (Wild silkmoth) | Bombycidae | Not Detected | - | [1] |

| Manduca sexta (Tobacco hornworm) | Sphingidae | Pheromone Gland | Major Component | [2][3][4] |

| Neogurelca himachala sangaica (Diurnal hawk moth) | Sphingidae | Pheromone Gland | 98:2 (this compound: (10E,12E)-isomer) | [5] |

Experimental Protocols

The accurate detection and quantification of this compound are fundamental to understanding its role in insect chemical communication. This section outlines the key experimental methodologies employed in this compound research.

Pheromone Extraction and Collection

2.1.1. Solvent Extraction of Pheromone Glands

This is a common method for obtaining a comprehensive profile of pheromone components within the gland.

-

Procedure:

-

Dissect the pheromone glands from virgin female insects, typically located at the abdominal tip.

-

Immediately place the dissected glands in a minimal volume of a high-purity organic solvent (e.g., hexane (B92381) or dichloromethane) in a clean glass vial.

-

Allow the extraction to proceed for a specified period (e.g., 30 minutes to several hours) at a controlled temperature.

-

Carefully remove the glands and concentrate the solvent extract under a gentle stream of nitrogen if necessary.

-

Store the extract at low temperatures (e.g., -20°C) in a sealed vial until analysis.

-

2.1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for collecting volatile pheromones from living insects or excised glands.

-

Procedure:

-

Fiber Selection: Choose an appropriate SPME fiber based on the polarity of this compound (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Headspace Sampling: Place the insect or excised gland in a sealed glass vial. Expose the SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

-

Direct Contact Sampling: For less volatile components, the fiber can be gently rubbed on the surface of the pheromone gland.

-

Thermal Desorption: After sampling, the fiber is directly inserted into the heated injection port of a gas chromatograph for thermal desorption and analysis.

-

Pheromone Identification and Quantification

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds like this compound.

-

Protocol Outline:

-

Injection: Introduce the sample extract or desorb the SPME fiber into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms). The column's stationary phase separates compounds based on their boiling points and polarity.

-

Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is analyzed.

-

Identification: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST) to confirm the identity of this compound. The retention time on the GC column provides additional confirmation.

-

Quantification: By running a calibration curve with a synthetic this compound standard, the amount of this compound in the sample can be accurately quantified.

-

2.2.2. Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odorant, providing a sensitive bioassay for the detection of biologically active compounds.

-

Protocol Outline:

-

Antenna Preparation: Excise an antenna from a male insect and mount it between two electrodes. A reference electrode is placed at the base, and a recording electrode at the tip.

-

Odorant Delivery: A purified and humidified air stream is passed over the antenna. A pulse of air containing the this compound sample (or a synthetic standard) is introduced into this airstream.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Analysis: The amplitude of the EAG response is proportional to the perceived intensity of the stimulus. This can be used to screen for this compound in complex mixtures and to assess the sensitivity of the insect's olfactory system.

-

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to that of bombykol and is believed to occur in the pheromone glands of the female insect. The proposed pathway involves the modification of fatty acid precursors.

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

This compound Signaling Pathway

The detection of this compound by male insects initiates a signal transduction cascade within specialized olfactory receptor neurons (ORNs) located in the antennae.

Caption: Putative signaling pathway for this compound reception in an olfactory receptor neuron.

The binding of this compound to its specific olfactory receptor (OR), a G-protein coupled receptor (GPCR), is facilitated by a pheromone-binding protein (PBP). This activates a Gαq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and the action of PKC are thought to modulate the opening of non-selective cation channels, leading to a depolarization of the neuronal membrane and the generation of an action potential that is transmitted to the brain.

Conclusion

This compound is a significant, though sometimes minor, component of the sex pheromone blends of several insect species, where it plays a critical role in chemical communication and reproductive behavior. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other semiochemicals. A deeper understanding of the biosynthesis and perception of this compound not only advances our knowledge of insect neurobiology and evolution but also holds considerable promise for the development of targeted and sustainable pest management strategies. Future research should focus on elucidating the precise enzymatic steps in this compound biosynthesis and further detailing the downstream components of its signaling cascade across a wider range of insect taxa.

References

- 1. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the this compound receptor in the hawkmoth Manduca sexta | Journal of Experimental Biology | The Company of Biologists [journals.biologists.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Single-Component Pheromone Consisting of this compound in a Diurnal Hawk Moth, Neogurelca himachala sangaica - ProQuest [proquest.com]

A Technical Guide to the Function of Bombykal in Moth Reproductive Behavior

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of bombykal, a critical semiochemical in moth reproductive behavior. It details its biosynthesis, sensory detection, neural processing, and its multifaceted role as both a behavioral antagonist and a primary sex pheromone in different moth species. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are provided to support advanced research and development in chemical ecology and pest management.

Introduction: The Dual Role of this compound

This compound, (E,Z)-10,12-hexadecadienal, is an aldehyde counterpart to the well-known moth sex pheromone bombykol (B110295). In the domesticated silkmoth, Bombyx mori, it is a minor component of the female's pheromone blend, produced in an approximate 1:11 ratio with bombykol.[1][2] While bombykol alone is sufficient to trigger the full repertoire of male sexual behavior, this compound acts as a behavioral antagonist, inhibiting the male's response to bombykol.[2][3][4][5] This inhibitory function is also observed in the wild silkmoth, Bombyx mandarina.[4][6]

Conversely, in many other moth species, such as the tobacco hornworm (Manduca sexta) and the bombycid moth Trilocha varians, this compound is a primary component of the sex pheromone blend, essential for attracting males.[7][8][9] This functional duality makes this compound a fascinating subject for studying the evolution of chemical communication and a potential target for developing species-specific pest control strategies.

Biosynthesis and Release

The biosynthesis of this compound is a terminal step in the broader Type-I pheromone production pathway, which begins with acetyl-CoA.[10] The direct precursor to this compound is bombykol. This conversion is an oxidation reaction catalyzed by an alcohol oxidase (AOX) or alcohol dehydrogenase enzyme within the female's pheromone gland.[1][5] In B. mori, two antennal-expressed alcohol oxidase genes, AOX1 and AOX2, have been identified, with AOX2 being expressed in the long sensilla trichodea and potentially responsible for pheromone degradation.[5] The synthesis and release of pheromones are regulated by the Pheromone Biosynthesis-Activating Neuropeptide (PBAN).[1][11]

Olfactory Detection and Signaling

Male moths detect this compound with extraordinary sensitivity and specificity using specialized olfactory receptor neurons (ORNs) housed within long hair-like structures on their antennae called sensilla trichodea.[12][13]

-

Signal Reception : this compound molecules enter the sensilla through nanopores and traverse the aqueous sensillar lymph, a process facilitated by Pheromone Binding Proteins (PBPs).[10][14]

-

Receptor Binding : The this compound-PBP complex delivers the pheromone to a specific Olfactory Receptor (OR) on the dendritic membrane of an ORN. In B. mori, the receptor BmOR3 is specifically tuned to this compound.[2] This OR forms a heterodimeric complex with a highly conserved co-receptor, Orco, to create a ligand-gated ion channel.

-

Signal Transduction : Upon binding, the OR-Orco complex opens, allowing ion influx and causing the depolarization of the ORN membrane. This generates an electrical signal (action potential) that is transmitted down the axon.[15] In some cases, this process involves G-protein-coupled signaling cascades, potentially involving Phospholipase C (PLC) and Protein Kinase C (PKC).[7]

-

Signal Termination : To maintain temporal resolution, the this compound signal is rapidly inactivated. This is achieved by Pheromone-Degrading Enzymes (PDEs), such as antennal alcohol oxidases, which convert this compound into an inactive carboxylic acid.[5]

Species-Specific Behavioral Responses

The behavioral outcome of this compound detection is highly species-dependent.

-

Bombyx mori & B. mandarina (Inhibitor/Antagonist) : In these species, this compound does not elicit attraction or courtship behavior.[3] Instead, it strongly inhibits the male's wing-fluttering response and attraction to the primary pheromone, bombykol.[2][4][8] This suggests this compound acts to ensure species-specific mate recognition, preventing males from responding to incomplete or incorrect pheromone signals. Knockout of the this compound receptor, BmOR3, results in extended mating duration, suggesting this compound may play a role in terminating copulation.[2]

-

Manduca sexta & Trilocha varians (Attractant) : In the hawkmoth M. sexta, this compound is a major sex pheromone component necessary to evoke male reproductive behavior.[7][9] Similarly, for T. varians, a mixture of this compound and bombykyl acetate (B1210297) is required to attract males, while bombykol has no attractive effect.[8] This highlights a clear evolutionary divergence in the function of this single molecule.

Quantitative Data Presentation

The following tables summarize key quantitative findings from electrophysiological and behavioral studies on this compound.

Table 1: Electrophysiological Responses to this compound

| Species | Preparation | Receptor/Neuron | Stimulus | Response (Mean ± SEM) | Reference |

|---|---|---|---|---|---|

| Bombyx mori | Single Sensillum Recording (SSR) | This compound-specific ORN | 10 µg this compound | ~25 spikes/s | [16] |

| Bombyx mori | Electroantennogram (EAG) | Whole Antenna (WT male) | 10 µg this compound | ~1.8 mV | [16] |

| Bombyx mori | Electroantennogram (EAG) | Whole Antenna (Bmdsx mutant) | 100 µg this compound | Significantly reduced vs WT | [2] |

| Drosophila melanogaster | Single Sensillum Recording (SSR) | BmorOR1-expressing neuron | 10 µg Bombykol | ~40 spikes/s | [17] |

| Manduca sexta | Xenopus Oocyte Expression | MsexOr1 + MsexOrco | 100 µmol/L this compound | Dose-dependent inward current | [7] |

| Bombyx mandarina | Electroantennogram (EAG) | Whole Antenna (male) | 10 µg this compound | Strong response |[6] |

Table 2: Behavioral Responses to this compound

| Species | Assay Type | Role of this compound | Quantitative Result | Reference |

|---|---|---|---|---|

| Bombyx mori | Wing-fluttering Assay | Antagonist | Strongly inhibits response to bombykol | [2][8] |

| Bombyx mandarina | Field Trap | Inhibitor | Significantly reduces male attraction to bombykol | [4][6] |

| Trilocha varians | Field Trap | Attractant (in blend) | Required with bombykyl acetate for male attraction | [8] |

| B. mori (BmOR3 knockout) | Mating Assay | Mating Termination | Mating duration significantly extended |[2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound's function.

This technique measures the summed electrical potential from the entire antenna in response to an odorant stimulus.

-

Preparation : A male moth antenna is excised at the base. A few terminal segments are also removed to ensure good electrical contact.[2]

-

Mounting : The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal cut end, and the reference electrode is inserted into the basal end.

-

Stimulus Delivery : A filter paper is loaded with a known amount of this compound (typically dissolved in a solvent like hexane (B92381) or mineral oil). This is placed inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette, delivering the odorant stimulus over the antenna for a defined duration (e.g., 200-500 ms).[16][18]

-

Recording & Analysis : The potential difference between the electrodes is amplified and recorded. The peak amplitude of the negative voltage deflection is measured as the EAG response. Dose-response curves are generated by testing a range of this compound concentrations.[2][18]

SSR allows for the measurement of action potentials from individual ORNs within a single sensillum.

-

Preparation : The moth is immobilized in a holder (e.g., a plastic tube), with one antenna exposed and fixed.

-

Electrode Placement : A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a long sensillum trichodeum until it makes contact with the neuron(s) inside. A reference electrode is inserted elsewhere in the moth's body, often the eye.[2]

-

Stimulus Delivery : Stimulus delivery is similar to the EAG protocol, with a continuous stream of humidified air flowing over the antenna, into which a puff of this compound-laden air is injected for a precise duration (e.g., 1 second).[16]

-

Recording & Analysis : Extracellular action potentials (spikes) are recorded. The neuronal response is quantified by counting the number of spikes in a defined time window after stimulation and subtracting the spontaneous firing rate.[16]

This in vitro method confirms the function of a specific OR by expressing it in a host cell system, typically Xenopus laevis oocytes.[7][15]

-

Gene Cloning : The candidate this compound receptor gene (e.g., MsexOr1) and the co-receptor gene (Orco) are cloned.

-

cRNA Synthesis : Complementary RNA (cRNA) for both the OR and Orco is synthesized in vitro.

-

Oocyte Injection : The cRNA mixture is injected into mature Xenopus oocytes. The oocytes are then incubated for several days to allow for protein expression on the cell membrane.

-

Electrophysiology : An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping (holding the membrane potential at a constant level, e.g., -80 mV).[15]

-

Ligand Application : A solution containing this compound is perfused into the recording bath.

-

Data Acquisition : If this compound binds to and activates the expressed receptor-channel complex, an inward ion current will be generated. This current is recorded by the voltage clamp apparatus. Dose-dependent responses are measured to determine the receptor's sensitivity.[3][15]

This assay assesses the behavioral effect of this compound (attraction or inhibition) under natural conditions.

-

Trap & Lure Preparation : Traps (e.g., Delta traps) with sticky inserts are used.[19] A rubber septum or other dispenser is loaded with a precise amount of synthetic this compound. For inhibition assays, lures containing bombykol alone are compared to lures with a mixture of bombykol and this compound.[6]

-

Experimental Design : Traps are deployed in the field in a randomized block design to account for environmental variability. A control trap baited only with solvent is included.

-

Data Collection : Traps are checked regularly (e.g., daily or weekly), and the number of male moths of the target species captured per trap is recorded.

-

Analysis : Statistical analysis (e.g., ANOVA) is used to compare the mean number of moths captured in traps with different lure compositions. A significantly higher catch in this compound-baited traps indicates attraction, while a significantly lower catch in mixed-lure traps (compared to bombykol alone) indicates inhibition.[6][8]

Conclusion and Future Directions

This compound is a key modulator of moth reproductive behavior, with its function having diverged significantly across different species. In Bombyx mori, it serves as a sophisticated mechanism for ensuring mate fidelity by inhibiting responses to incorrect pheromone signals. In other species, it is an indispensable attractant. This functional plasticity provides a rich area for evolutionary and neurobiological research.

For drug development professionals, particularly in the agrochemical sector, this compound and its receptors present viable targets. Understanding the specific receptors and degradation enzymes can lead to the design of novel, species-specific attractants for monitoring and "attract-and-kill" strategies, or inhibitors for mating disruption programs that are more effective and ecologically sound than broad-spectrum pesticides.[20] Future research should focus on the structural biology of the this compound-receptor interaction and the downstream neural circuits that translate this chemical signal into a starkly different behavioral command: "stop" in one species, and "proceed" in another.

References

- 1. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of olfactory-based sex behaviors in the silkworm by genes in the sex-determination cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Antennal lobe organization and pheromone usage in bombycid moths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinvestigation of the sex pheromone of the wild silkmoth Bombyx mandarina: the effects of this compound and bombykyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Female sex pheromone and male behavioral responses of the bombycid moth Trilocha varians: comparison with those of the domesticated silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bombykol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mate-Seeking Fruit Flies Fooled by Silkworm Scent | UC Davis [ucdavis.edu]

- 14. In pursuit of Bombykol | Feature | RSC Education [edu.rsc.org]

- 15. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bombykol receptors in the silkworm moth and the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anatomical and functional analysis of domestication effects on the olfactory system of the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gov.mb.ca [gov.mb.ca]

- 20. researchgate.net [researchgate.net]

The Evolutionary Trajectory of Bombykal: From Biosynthetic Precursor to Sophisticated Semiochemical

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bombykal, a C16 aldehyde pheromone, represents a fascinating case study in the evolution of chemical communication. As a key semiochemical in many lepidopteran species, its role has diverged from a minor component of a pheromone blend to a primary attractant or even an interspecific inhibitor. This technical guide delves into the molecular evolution of this compound, exploring the genetic and biochemical underpinnings of its biosynthesis, the evolution of its cognate olfactory receptors, and the resulting ecological ramifications. We provide a comprehensive overview of the experimental methodologies used to elucidate these evolutionary pathways, present key quantitative data in a structured format, and visualize complex biological processes through detailed diagrams. This guide serves as a critical resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals in drug development seeking to understand the intricacies of ligand-receptor co-evolution.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions such as mating, aggregation, and host selection. Among the vast arsenal (B13267) of insect semiochemicals, sex pheromones are paramount for reproductive success. The silkworm moth, Bombyx mori, and its utilization of bombykol (B110295) as a sex attractant have been a model system for over six decades. However, the closely related aldehyde, this compound, presents a more complex and evolutionarily dynamic story. In B. mori, this compound is a minor component of the female's pheromone blend, yet it elicits a distinct neural response in males and can inhibit their response to the primary attractant, bombykol.[1][2] In other moth species, such as the sphinx moth Manduca sexta, this compound itself serves as the primary sex pheromone.[3] This functional dichotomy highlights the evolutionary plasticity of both the production and perception of this simple molecule. Understanding the evolution of this compound as a semiochemical requires a multi-faceted approach, integrating genetics, biochemistry, neurophysiology, and ecology.

Evolution of the this compound Biosynthetic Pathway

The biosynthesis of moth sex pheromones, including this compound, is a modification of the conserved fatty acid metabolic pathway.[4][5] The evolution of novel pheromone components is often driven by changes in the enzymatic machinery responsible for chain length modification, desaturation, and functional group formation.

The Core Biosynthetic Pathway

The synthesis of C16 pheromones like bombykol and this compound begins with acetyl-CoA and proceeds through the standard fatty acid synthesis pathway to produce palmitoyl-CoA (a C16 saturated fatty acyl-CoA). A series of key enzymatic steps then modify this precursor to generate the final pheromone components.[6] The evolution of the this compound pathway is intimately linked to the enzymes that catalyze the final steps of this process.

The key enzymatic steps in the biosynthesis of bombykol and this compound from a common C16 fatty acyl precursor are:

-

Desaturation: Introduction of double bonds at specific positions by fatty acyl-CoA desaturases (FADs).

-

Chain Shortening: In some species, the fatty acyl chain is shortened by two carbons per cycle of β-oxidation.

-

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl-CoA reductase (FAR). This step produces bombykol.

-

Oxidation: The alcohol group of bombykol can be oxidized to an aldehyde by an alcohol oxidase (AO) or dehydrogenase, yielding this compound.[7][8]

The emergence of this compound as a significant semiochemical is therefore dependent on the evolution and expression of alcohol oxidases/dehydrogenases in the pheromone gland.

Molecular Evolution of Key Biosynthetic Enzymes

The evolution of new pheromone components is often linked to gene duplication and subsequent functional divergence of biosynthetic enzymes.[9] Studies comparing the pheromone glands of Bombyx mori and its wild ancestor Bombyx mandarina have provided insights into the evolution of this compound production. B. mandarina females produce only bombykol, while B. mori produces a blend of bombykol and this compound.[7][8] This suggests that the enzymatic machinery for producing this compound evolved after the domestication of the silkworm.

Transcriptome analysis of the pheromone glands of both species has identified several candidate genes involved in the terminal steps of this compound biosynthesis.[7] Specifically, several alcohol oxidase (AO) and aldehyde reductase (AR) genes show differential expression between the two species, suggesting their role in the formation and regulation of this compound levels. Phylogenetic analyses indicate that while some of these enzymes are conserved across moth species, others appear to have evolved more recently, potentially through gene duplication and neofunctionalization.[4][7]

Quantitative Analysis of Gene Expression in Pheromone Biosynthesis

The relative abundance of different pheromone components is often a result of differential gene expression of the biosynthetic enzymes in the pheromone gland. The following table summarizes the expression levels of candidate genes involved in the terminal pathway of bombykol and this compound biosynthesis in Bombyx mori and Bombyx mandarina.

| Gene | Enzyme Class | B. mori Pheromone Gland Expression (RPKM) | B. mandarina Pheromone Gland Expression (RPKM) | Putative Function in this compound Pathway | Reference |

| BmorAO1 | Alcohol Oxidase | High | Low | Oxidation of bombykol to this compound | [7] |

| BmorAO2 | Alcohol Oxidase | High | Low | Oxidation of bombykol to this compound | [7] |

| BmorAO3 | Alcohol Oxidase | Moderate | Moderate | Less specific role | [7] |

| BmorAO4 | Alcohol Oxidase | High | Low | Oxidation of bombykol to this compound | [7] |

| BmorAR1 | Aldehyde Reductase | 582.61 | Lower than B. mori | Reduction of this compound to bombykol | [7][10] |

| BmorAOX5 | Aldehyde Oxidase | High | Low | Degradation of this compound | [7] |

Table 1: Expression levels of candidate genes in the terminal pathway of this compound biosynthesis and metabolism in the pheromone glands of Bombyx mori and Bombyx mandarina.

Evolution of this compound Receptors and Signaling

The evolution of a novel semiochemical signal is only effective if there is a concurrent evolution of a receptor system capable of detecting it. The olfactory system of male moths is exquisitely tuned to the specific pheromone blends of their respective species.[11]

Olfactory Receptor Neurons and Odorant Receptors

In male moths, specialized olfactory receptor neurons (ORNs) housed in long sensilla trichodea on the antennae are responsible for detecting sex pheromones.[12][13] Each ORN typically expresses a specific odorant receptor (OR) that binds to a particular pheromone component. The ORs are part of a larger family of G protein-coupled receptors (GPCRs), although recent evidence suggests they form ligand-gated ion channels with a unique inverted membrane topology.[14] These ORs function as heterodimers with a highly conserved co-receptor, Orco.[14]

In Bombyx mori, two distinct populations of ORNs are present in the long sensilla trichodea: one tuned to bombykol and the other to this compound.[12][13] The OR responsible for detecting bombykol has been identified as BmOR-1.[12] A separate receptor, BmOR-3, has been identified as the specific receptor for this compound.[15] The presence of a dedicated receptor for this compound, even as a minor component of the pheromone blend, underscores its biological significance.

Molecular Evolution of this compound Receptors

The evolution of pheromone receptors is thought to occur through a "birth-and-death" process, similar to the biosynthetic enzymes, involving gene duplication followed by divergence of ligand specificity.[9] Comparative genomic studies across different lepidopteran species have shown that pheromone receptors form a distinct clade within the larger OR family, suggesting they evolved from a common ancestral gene.[15] The divergence of receptors like BmOR-1 and BmOR-3 from a common ancestor likely allowed for the specific detection of bombykol and this compound, respectively.

Interestingly, a study on the hawkmoth Manduca sexta, where this compound is a major pheromone component, identified a putative this compound receptor, MsexOr1.[14][16] Functional characterization of MsexOr1 in heterologous systems confirmed its sensitivity to this compound.[16] This provides a compelling example of how the same molecule, this compound, can be utilized as a primary attractant in one species and a minor component with a different behavioral role in another, with a corresponding evolution of the receptor machinery.

Experimental Protocols

The elucidation of the evolution of this compound as a semiochemical has relied on a suite of molecular and physiological techniques. This section provides an overview of the key experimental protocols.

Transcriptome Analysis of Pheromone Glands

Objective: To identify candidate genes involved in this compound biosynthesis by comparing gene expression profiles between species that produce this compound and those that do not.

Methodology:

-

Tissue Dissection: Pheromone glands are dissected from female moths at the peak of pheromone production.

-

RNA Extraction: Total RNA is extracted from the dissected glands using standard protocols (e.g., TRIzol reagent).

-

Library Preparation: mRNA is enriched and used to construct cDNA libraries for next-generation sequencing (e.g., Illumina).

-

Sequencing and Assembly: The cDNA libraries are sequenced, and the resulting reads are assembled de novo or mapped to a reference genome to generate a transcriptome.

-

Differential Gene Expression Analysis: The transcriptomes of the different species (e.g., B. mori and B. mandarina) are compared to identify genes that are significantly upregulated in the this compound-producing species.

-

Gene Annotation: Differentially expressed genes are annotated by sequence homology searches against public databases (e.g., NCBI nr) to identify candidate biosynthetic enzymes such as alcohol oxidases and aldehyde reductases.[7][17]

Functional Characterization of Receptors in Heterologous Systems

Objective: To confirm the ligand specificity of candidate pheromone receptors.

Methodology (using Xenopus oocytes):

-

Gene Cloning: The open reading frames of the candidate OR and the Orco co-receptor are cloned into an oocyte expression vector.

-

cRNA Synthesis: Capped complementary RNA (cRNA) for the OR and Orco is synthesized in vitro.

-

Oocyte Injection: Defolliculated Xenopus laevis oocytes are injected with the cRNA for the OR and Orco.

-

Two-Electrode Voltage Clamp Recording: After a period of incubation to allow for protein expression, the oocytes are placed in a recording chamber and impaled with two electrodes. The membrane current is clamped at a holding potential (e.g., -80 mV).

-

Ligand Application: A solution containing the test ligand (e.g., this compound) is perfused over the oocyte.

-

Data Analysis: The inward current generated in response to the ligand is measured. A dose-response curve is typically generated by applying the ligand at various concentrations to determine the EC50 value.[12][16]

Electroantennography (EAG)

Objective: To measure the overall olfactory response of the male antenna to different pheromone components.

Methodology:

-

Antenna Preparation: The antenna is excised from a male moth and mounted between two electrodes.

-

Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., this compound) is delivered over the antenna.

-

Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is recorded.

-

Data Analysis: The amplitude of the EAG response is measured and compared across different compounds and concentrations.[3]

Visualizing the Processes: Diagrams

Biosynthetic Pathway of Bombykol and this compound

Caption: Simplified biosynthetic pathway of bombykol and this compound from acetyl-CoA.

Experimental Workflow for Receptor Characterization

Caption: Experimental workflow for functional characterization of the this compound receptor.

Olfactory Signaling Pathway

Caption: Simplified olfactory signaling pathway for this compound perception in a male moth.

Conclusion and Future Directions

The evolution of this compound as a semiochemical is a testament to the dynamic nature of chemical communication systems. From a likely metabolic byproduct to a finely tuned signaling molecule, the story of this compound is written in the genes of the enzymes that produce it and the receptors that detect it. The transition of its role from a minor pheromone component in Bombyx mori to a primary attractant in Manduca sexta highlights the power of subtle changes in biosynthetic pathways and receptor specificity to drive significant behavioral and ecological divergence.

For drug development professionals, the co-evolution of ligands and their receptors in the insect olfactory system provides a rich source of information for understanding the principles of molecular recognition. The high specificity and sensitivity of these systems offer a paradigm for the design of novel agonists and antagonists. For researchers in pest management, a deeper understanding of the evolution of pheromone communication can lead to the development of more species-specific and effective control strategies.

Future research should focus on several key areas. The precise regulatory mechanisms that control the expression of the terminal biosynthetic enzymes for this compound production remain to be fully elucidated. Furthermore, the structural basis for the specific recognition of this compound by its receptors, and how this differs from the recognition of bombykol, is an area ripe for investigation. Finally, broader comparative studies across a wider range of lepidopteran species will be crucial to fully map the evolutionary history of this versatile semiochemical.

References

- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bombykol receptors in the silkworm moth and the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Mate-Seeking Fruit Flies Fooled by Silkworm Scent | UC Davis [ucdavis.edu]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 16. Identification and characterization of the this compound receptor in the hawkmoth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]

Bombykal perception in male moth antennae

An In-depth Technical Guide on the Core of Bombykal Perception in Male Moth Antennae

Abstract

The precise detection of sex pheromones is a fundamental process for reproductive success in a vast number of moth species. This technical guide offers a comprehensive examination of the molecular and cellular mechanisms governing the perception of this compound, a key component of the female silkworm moth's (Bombyx mori) sex pheromone, by the antennae of conspecific males. This document details the essential proteins, the intricate signaling cascade initiated upon pheromone binding, and the rigorous experimental methodologies employed to investigate this model system of insect olfaction. All available quantitative data are collated into structured tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visually represented using the DOT language to facilitate a deeper understanding. This guide is tailored for researchers, scientists, and drug development professionals seeking an in-depth perspective on this cornerstone of chemosensory research.

Introduction

The male silkworm moth, Bombyx mori, demonstrates an exceptional sensitivity and specificity towards the sex pheromone blend released by females, which is primarily composed of bombykol (B110295) and its aldehyde derivative, this compound.[1] The male's antennae are complex sensory appendages, exquisitely evolved to detect these semiochemicals at extremely low concentrations, which in turn triggers a stereotyped behavioral sequence culminating in mate location.[1] This remarkable biological system has served as a paradigm for research in chemical ecology and neurobiology for many years, yielding foundational insights into the fundamental principles of olfaction.

This guide will concentrate on the perception of this compound, tracing its journey from the initial capture by pheromone-binding proteins within the antennal sensilla to its interaction with specific odorant receptors, the subsequent activation of olfactory receptor neurons, and the downstream signal transduction events.

The Molecular Machinery of this compound Perception

The detection of this compound is a sophisticated, multi-step process orchestrated by a suite of specialized proteins within the aqueous lymph of the male moth's antennal sensilla trichodea.[2]

Pheromone-Binding Proteins (PBPs)

Upon entering the sensillum through cuticular pores, the hydrophobic this compound molecule must traverse the aqueous sensillar lymph to reach the neuronal receptors. This transport is facilitated by Pheromone-Binding Proteins (PBPs), which solubilize the pheromone.[3] In Bombyx mori, the primary PBP implicated in pheromone detection is BmPBP1, which binds both bombykol and this compound.[4][5]

Odorant Receptors (ORs)

The this compound-PBP complex is delivered to a specific Odorant Receptor (OR) embedded in the dendritic membrane of an Olfactory Receptor Neuron (ORN). The designated receptor for this compound is BmOR3.[1] Insect ORs function as ligand-gated ion channels, typically forming a heterodimeric complex with a highly conserved co-receptor known as Orco (Odorant receptor co-receptor).[6] The binding of this compound is thought to induce a conformational change in the BmOR3/Orco complex, leading to channel opening and ion influx.

Sensory Neuron Membrane Proteins (SNMPs)

A third critical protein, Sensory Neuron Membrane Protein 1 (SNMP1), is also localized to the dendritic membrane of pheromone-sensitive ORNs.[5] While its precise mechanism remains an area of active investigation, SNMP1, a member of the CD36 family, is considered essential for the high sensitivity of the pheromone detection system.[7] It is hypothesized to facilitate the efficient transfer of the lipophilic pheromone from the PBP to the OR complex.[5]

The this compound Signaling Pathway

The interaction of this compound with its receptor initiates a rapid and sensitive signaling cascade, converting the chemical signal into an electrical impulse that is relayed to the antennal lobe of the moth's brain.

References

- 1. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding of the general odorant binding protein of Bombyx mori BmorGOBP2 to the moth sex pheromone components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An ionic lock and a hydrophobic zipper mediate the coupling between an insect pheromone receptor BmOR3 and downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bombykol receptors in the silkworm moth and the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Bombykal Production: A Technical Guide to Biosynthesis and Metabolism

For Immediate Release

This technical guide provides an in-depth exploration of the genetic and molecular mechanisms underlying the biosynthesis and metabolism of bombykal, a key component of the female silkmoth (Bombyx mori) sex pheromone. This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect biochemistry, pheromone production, and the development of novel pest management strategies.

Core Genes in this compound Biosynthesis and Metabolism

The production of this compound from its precursor, bombykol (B110295), is a critical step in creating the precise pheromone blend that attracts male moths. The metabolism of this compound is equally important for regulating the pheromone signal. Research has identified several key gene families and specific genes that play pivotal roles in these processes. These primarily include alcohol oxidases (AOs), aldehyde reductases (ARs), and aldehyde oxidases (AOXs).[1][2]

A comparative transcriptomic analysis between Bombyx mori, which produces both bombykol and this compound, and its wild relative Bombyx mandarina, which only produces bombykol, has been instrumental in identifying the specific genes involved in the terminal pathway of this compound synthesis and metabolism.[1][2]

The key candidate genes identified are:

-

Alcohol Oxidases (AOs): Responsible for the conversion of the fatty alcohol bombykol to the aldehyde this compound. Four specific AOs have been implicated: BmorAO1, BmorAO2, BmorAO3, and BmorAO4.[1][2]

-

Aldehyde Reductase (AR): Involved in the metabolism of this compound, potentially by reducing it back to bombykol. BmorAR1 has been identified as a key candidate gene with PG-biased expression.[1]

-

Aldehyde Oxidase (AOX): Also involved in the metabolism of this compound, likely through oxidation to a carboxylic acid. BmorAOX5 is the primary candidate gene identified for this function.[1][2]

Beyond the terminal pathway, a suite of genes is essential for the de novo biosynthesis of the precursor, bombykol, from acetyl-CoA. These include:

-

Pheromone gland-specific desaturase 1 (pgdesat1) [1]

-

Pheromone gland-specific fatty acyl reductase (pgFAR) [1]

-

Fatty acid transport protein (BmFATP) [1]

-

Pheromone gland acyl-CoA-binding protein (pgACBP) [3]

-

Midgut acyl-CoA-binding protein (mgACBP) [3]

Quantitative Gene Expression Data